Cas no 18109-80-3 (Butamirate)

Butamirate structure
Butamirate structure
Product Name:Butamirate
CAS No:18109-80-3
MF:C18H29NO3
MW:307.427765607834
CID:145211
PubChem ID:28892
Update Time:2025-04-19

Butamirate Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-ethyl-,2-[2-(diethylamino)ethoxy]ethyl ester
    • 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate
    • Brospamin
    • Butamirato
    • Butamiratum
    • AKOS015969721
    • SCHEMBL668881
    • Butamirate
    • Codimin (TN)
    • 18109-80-3 (free base)
    • DB13731
    • NS00009559
    • EINECS 242-005-2
    • CHEBI:135310
    • CS-0066328
    • 2-Phenyl-butyric acid 2-(2-diethylamino-ethoxy)-ethyl ester; compound with 3-carboxy-3-hydroxy-pentanedioic acid
    • EC 242-005-2
    • DDVUMDPCZWBYRA-UHFFFAOYSA-N
    • 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylbutyrate
    • Butamiratum [INN-Latin]
    • 18109-80-3
    • Butamyrate
    • Q2360598
    • Butamirate (INN)
    • BUTAMIRATE [MI]
    • DTXSID7048403
    • 2-(2-(DIETHYLAMINO)ETHOXY)ETHYL 2-PHENYLBUTYRATE
    • UNII-M75MZG2236
    • Benzeneacetic acid, alpha-ethyl-, 2-(2-(diethylamino)ethoxy)ethyl ester
    • D07594
    • MLS001047521
    • CHEMBL1332546
    • HMS2784H23
    • BUTAMIRATE [INN]
    • 2-(2- Diethylaminoethoxy)ethyl-2-phenylbutyrat
    • BENZENEACETIC ACID, .ALPHA.-ETHYL-2-(2-(DIETHYLAMINO)ETHOXY)ETHYL ESTER
    • M75MZG2236
    • HY-118545
    • BUTAMIRATE [WHO-DD]
    • FT-0696983
    • Butamirat
    • Butamirato [INN-Spanish]
    • SMR000425405
    • Benzeneacetic acid, .alpha.-ethyl-, 2-[2-(diethylamino)ethoxy]ethyl ester
    • Codimin
    • Butamirate [INN:BAN]
    • Inchi: 1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3
    • InChI Key: DDVUMDPCZWBYRA-UHFFFAOYSA-N
    • SMILES: O(CCOC(C(C1C=CC=CC=1)CC)=O)CCN(CC)CC

Computed Properties

  • Exact Mass: 307.21500
  • Monoisotopic Mass: 307.215
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 12
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.8A^2

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: bp1 140-155°
  • Flash Point: Not available
  • Refractive Index: 1.497
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 38.77000
  • LogP: 3.08180
  • Vapor Pressure: Not available

Butamirate Pricemore >>

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